molecular formula C7H16S2 B14460927 Isopropyl n-butyl disulphide CAS No. 72437-53-7

Isopropyl n-butyl disulphide

Cat. No.: B14460927
CAS No.: 72437-53-7
M. Wt: 164.3 g/mol
InChI Key: HODYAASMHKKQBS-UHFFFAOYSA-N
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Description

Isopropyl n-butyl disulphide: is an organic compound with the molecular formula C7H16S2 . It belongs to the class of disulphides, which are characterized by the presence of a sulfur-sulfur bond (S-S). This compound is also known by other names such as 1-(Isopropyldisulfanyl)butane and Butyl 1-methylethyl disulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl n-butyl disulphide can be synthesized through the reaction of isopropyl thiol with n-butyl thiol in the presence of an oxidizing agent. The reaction typically involves the formation of a disulphide bond between the two thiol groups. The reaction conditions often include a mild oxidizing agent such as hydrogen peroxide or iodine in an organic solvent like ethanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the thiol precursors. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Isopropyl n-butyl disulphide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Isopropyl n-butyl disulphide is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds. It serves as a precursor for the synthesis of more complex disulphides and thiols .

Biology and Medicine: In biological research, disulphides like this compound are studied for their role in redox biology and their potential as antioxidants. They are also investigated for their ability to modulate protein function through thiol-disulphide exchange reactions .

Industry: The compound finds applications in the production of specialty chemicals, including flavors and fragrances. It is also used in the formulation of certain types of rubber and plastic additives .

Mechanism of Action

The primary mechanism of action of isopropyl n-butyl disulphide involves the cleavage of the disulphide bond, leading to the formation of thiol intermediates. These thiol intermediates can participate in various biochemical reactions, including thiol-disulphide exchange reactions. The compound can also generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress .

Comparison with Similar Compounds

    Dimethyl disulphide: A simpler disulphide with two methyl groups.

    Diphenyl disulphide: A more complex disulphide with two phenyl groups.

    Diethyl disulphide: A disulphide with two ethyl groups.

Uniqueness: Isopropyl n-butyl disulphide is unique due to its specific combination of isopropyl and n-butyl groups, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it suitable for specific industrial applications .

Properties

CAS No.

72437-53-7

Molecular Formula

C7H16S2

Molecular Weight

164.3 g/mol

IUPAC Name

1-(propan-2-yldisulfanyl)butane

InChI

InChI=1S/C7H16S2/c1-4-5-6-8-9-7(2)3/h7H,4-6H2,1-3H3

InChI Key

HODYAASMHKKQBS-UHFFFAOYSA-N

Canonical SMILES

CCCCSSC(C)C

Origin of Product

United States

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